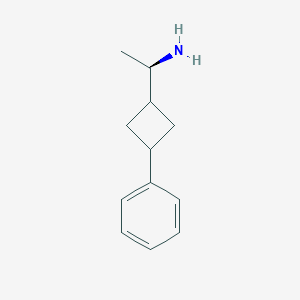

(1R)-1-(3-Phenylcyclobutyl)ethanamine

描述

(1R)-1-(3-Phenylcyclobutyl)ethanamine is a chiral primary amine characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an ethanamine moiety at the 1-position (R-configuration). The cyclobutyl group introduces significant steric constraints, while the phenyl ring contributes aromatic π-electron interactions.

属性

IUPAC Name |

(1R)-1-(3-phenylcyclobutyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZVDDIAYFKFK-OIKLOGQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:

Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Ethanamine Moiety Addition: The ethanamine moiety can be added through reductive amination of the corresponding ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

(1R)-1-(3-Phenylcyclobutyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties.

作用机制

The mechanism of action of (1R)-1-(3-Phenylcyclobutyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups: Trifluoromethyl substituents (e.g., in ) enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Halogen Substitutions : Bromine at the 3-position () increases molecular weight and may influence binding affinity via halogen bonding.

- Heterocyclic vs. Cycloaliphatic Rings : Benzothiazole derivatives () exhibit pseudoirreversible acetylcholinesterase inhibition, whereas adamantyl derivatives () show antiviral activity due to distinct target interactions.

Physicochemical Properties

- Solubility : The trifluoromethyl-substituted compound () is soluble in organic solvents but exhibits lower aqueous solubility due to hydrophobicity. In contrast, hydrochloride salts (e.g., ) improve water solubility.

- Lipophilicity (LogP) : Fluorinated analogs (e.g., , LogP ~3.5) are more lipophilic than the parent phenylcyclobutyl compound (estimated LogP ~2.8), impacting blood-brain barrier permeability.

- Stereochemical Impact : The R-configuration in (1R)-1-(3-chlorophenyl)ethanamine () is critical for enantioselective binding to targets like amine receptors.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibitors : (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine derivatives () show IC50 values up to 10-fold lower than rivastigmine, attributed to pseudo-irreversible carbamate binding.

- Antiviral Activity : Rimantadine () inhibits influenza A via M2 proton channel blockade, a mechanism distinct from cyclobutyl/phenyl analogs.

Cytotoxicity

- Fluorobenzothiazole derivatives () exhibit negligible cytotoxicity (IC50 > 100 µM), whereas brominated analogs () may require further toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。